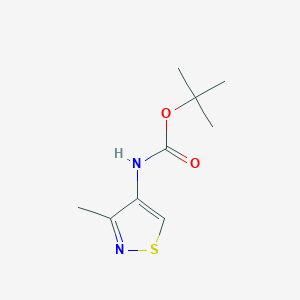

4-N-boc amino-3-methyl isothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMUEBPBWDMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Isothiazole Scaffolds in Synthesis and Design

The isothiazole (B42339) ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone of modern organic synthesis and medicinal chemistry. rsc.orgmedwinpublishers.com This scaffold is prized for its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, finding application as:

Antiviral agents: Certain derivatives have shown efficacy against viruses such as Herpes Simplex Virus (HSV-1) and have been investigated as HIV protease inhibitors. researchgate.netresearchgate.net

Anti-inflammatory compounds: Molecules like denotivir, a 5-benzoylamino-3-methyl-4-isothiazolecarboxamide derivative, exhibit significant anti-inflammatory properties. researchgate.net

Anticancer agents: The isothiazole nucleus is a component of compounds that inhibit kinases like VEGFR-2, which are crucial in cancer cell proliferation. researchgate.net

Agrochemicals: Isothiazole derivatives are utilized as fungicides and herbicides, often enhancing the efficacy of other active ingredients. researchgate.net

Beyond pharmaceuticals, isothiazoles are integral to materials science, used in the production of dyes, corrosion inhibitors, and for the stabilization of polymers and photographic materials. researchgate.net The stability of the isothiazole ring and the potential for functionalization at its various positions make it an invaluable scaffold for constructing diverse molecular architectures. rsc.orgthieme-connect.com

N Boc Protection: a Strategic Tool in Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.net Its strategic importance lies in its ability to temporarily mask the high nucleophilicity and basicity of the amino group, allowing chemical transformations to be performed on other parts of a molecule without interference. chemistrysteps.com

The N-Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comsigmaaldrich.com This forms a stable carbamate (B1207046) that is resistant to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions. nih.gov

One of the key advantages of the Boc group is its lability under acidic conditions. chemistrysteps.com It can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which trigger a fragmentation mechanism to release the free amine, carbon dioxide, and isobutene. total-synthesis.comwikipedia.org This acid-lability makes the Boc group "orthogonal" to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), a critical feature in complex, multi-step syntheses, particularly in peptide and heterocyclic chemistry. total-synthesis.com

The selection of a protecting group is a critical decision in synthetic design, and the Boc group's reliability, ease of introduction, and selective removal have cemented its role as an essential tool for chemists. nih.govrsc.org

| Attribute | Description | References |

| Chemical Name | tert-butyloxycarbonyl | total-synthesis.com |

| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O) | total-synthesis.comsigmaaldrich.com |

| Stability | Resistant to basic hydrolysis, many nucleophiles, catalytic hydrogenation. | total-synthesis.comnih.gov |

| Cleavage Conditions | Mild to strong acidic conditions (e.g., TFA, HCl). | chemistrysteps.comwikipedia.org |

| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. | total-synthesis.com |

Amino Substituted Isothiazoles: Versatile Intermediates on the Rise

Retrosynthetic Analysis of the 4-Amino-3-Methyl Isothiazole Core with N-Boc Protection

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.com For this compound, the primary disconnection is at the amide bond of the Boc protecting group, leading to the immediate precursor, 4-amino-3-methylisothiazole.

The core 4-amino-3-methylisothiazole can be further disconnected in several ways. One strategic approach involves the disconnection of the C4-N and C5-S bonds of the isothiazole ring. This leads back to a β-aminocrotononitrile derivative, which can be envisioned to cyclize with a sulfur source. Another key retrosynthetic disconnection of the isothiazole ring is between the N-S bond and the C3-C4 bond. This suggests a construction from a β-iminothioamide precursor through oxidative cyclization.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Direct and Indirect Approaches to Isothiazole Ring Formation

The formation of the isothiazole ring is the cornerstone of the synthesis of this compound. Both direct cyclization reactions and the strategic introduction of the amino group onto a pre-formed ring are viable approaches.

Cyclization Reactions for Isothiazole Nucleus Construction

The construction of the isothiazole nucleus can be achieved through various cyclization strategies. A common method involves the reaction of enamines with a sulfur-containing electrophile. For instance, the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride at room temperature yields a substituted isothiazole, demonstrating the feasibility of using enamine precursors. rsc.org

Another powerful method is the Thorpe-Ziegler cyclization. The synthesis of methyl 4-aminoisothiazole-3-carboxylate has been reported via this method, highlighting its utility in forming 3,4-disubstituted isothiazoles. researchgate.net The reaction of β-ketonitriles with a sulfurizing agent is also a known route to amino-substituted isothiazoles. researchgate.net

A notable example is the synthesis of 5-amino-3-methylisothiazole, an isomer of the target precursor, which is achieved through the oxidative cyclization of β-iminothiobutyramide using oxidizing agents like hydrogen peroxide or chloramine-T. This approach could potentially be adapted for the synthesis of the 4-amino isomer.

Strategic Incorporation of Amino Groups onto Isothiazole Ring Systems

An alternative to constructing the ring with the amino group already in place is the introduction of the amino functionality onto a pre-formed 3-methylisothiazole (B110548) ring. This can be challenging due to the electronic nature of the isothiazole ring. Direct amination of heterocycles often requires harsh conditions and can lead to a mixture of products.

However, methods like the Buchwald-Hartwig amination could be employed for the chemoselective synthesis of N-protected amino esters of heterocyclic compounds. rsc.org This palladium-catalyzed cross-coupling reaction could potentially be used to introduce a protected amino group at the 4-position of a suitably functionalized 3-methylisothiazole, such as a 4-halo-3-methylisothiazole. The synthesis of 2-amino-4-halothiazoles from a Boc-protected pseudothiohydantoin has been reported, suggesting that similar strategies could be applied to isothiazoles. nih.gov

N-Boc Protection Strategies for Amino Isothiazoles

The final step in the synthesis is the protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis to mask the reactivity of the amine during subsequent reaction steps.

Chemoselective Acylation Methods for N-Boc Introduction

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For heteroaromatic amines, which can be less nucleophilic than aliphatic amines, the choice of reagents and conditions is crucial for achieving high yields.

Several methods have been developed for the chemoselective N-tert-butoxycarbonylation of amines. deepdyve.com The use of a catalyst can enhance the efficiency of the reaction. For example, 4-dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst for the Boc protection of less reactive amines. numberanalytics.com Other catalysts, such as Amberlyst-15, have also been shown to be effective for the mono-N-Boc protection of various amines. deepdyve.com

| Reagent/Catalyst | Solvent | Temperature | Outcome |

| Boc₂O, Triethylamine | Dichloromethane (B109758) | Room Temperature | Standard conditions, effective for many amines. numberanalytics.com |

| Boc₂O, DMAP (cat.) | Dichloromethane | Room Temperature | Effective for less reactive amines. numberanalytics.com |

| Boc₂O, Amberlyst-15 | Ethanol | Not specified | Efficient and chemoselective mono-protection. deepdyve.com |

| Boc₂O | Water-acetone | Room Temperature | Eco-friendly, catalyst-free conditions. nih.gov |

Optimization of Reaction Conditions for Boc Protection Efficiency

The efficiency of the Boc protection reaction can be influenced by several factors, including the choice of solvent, base, and reaction temperature. numberanalytics.com For heteroaromatic amines, which can have lower reactivity, optimization of these parameters is often necessary to achieve a high yield of the desired N-Boc protected product.

Solvent choice can impact reaction rates and selectivity. numberanalytics.com While dichloromethane and tetrahydrofuran (B95107) are common solvents, more polar or even aqueous solvent systems can be beneficial in some cases. numberanalytics.comnih.gov The basicity of the amine itself also plays a role; more basic amines tend to react more readily. numberanalytics.com For less basic amines like 4-amino-3-methylisothiazole, a stronger base or a catalyst may be required.

Controlling the reaction temperature is also important to minimize potential side reactions. numberanalytics.com In some cases, thermal deprotection of the Boc group can occur at elevated temperatures, so reactions are typically run at or below room temperature. acs.org

Advanced Synthetic Methodologies for this compound

The synthesis of isothiazole derivatives, valued for their extensive applications in medicinal and materials chemistry, has seen significant advancements. These developments focus on enhancing efficiency, selectivity, and sustainability. This article explores sophisticated synthetic strategies for this compound, a key intermediate in various chemical syntheses.

Applications of 4 N Boc Amino 3 Methyl Isothiazole As a Versatile Chemical Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the isothiazole (B42339) ring, coupled with the functional handle provided by the Boc-protected amino group, makes 4-N-Boc-amino-3-methylisothiazole an attractive starting material for the synthesis of more elaborate heterocyclic structures. This includes the formation of fused ring systems and the incorporation of the isothiazole motif into larger, multi-cyclic, and bridged scaffolds.

The 4-amino group of 4-amino-3-methylisothiazole, after deprotection of the Boc group, serves as a key nucleophilic site for the construction of fused heterocyclic systems. By reacting the amine with various bifunctional electrophiles, it is possible to build additional rings onto the isothiazole core, leading to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

For instance, the synthesis of isothiazolo[4,5-b]pyridines can be envisioned starting from 4-amino-3-methylisothiazole. A plausible synthetic route would involve the condensation of the 4-amino group with a β-dicarbonyl compound or a suitable equivalent, followed by a cyclization and aromatization sequence to furnish the fused pyridine (B92270) ring. While specific examples starting directly from 4-N-Boc-amino-3-methylisothiazole are not extensively documented in publicly available literature, the general strategy for constructing such fused systems from 4-aminoisothiazoles is established. mdpi.com For example, the reaction of 5-aminoisothiazole derivatives with diethyl ethoxymethylenemalonate is a known method to produce isothiazolo[5,4-b]pyridines. mdpi.com

Similarly, the synthesis of thieno[3,4-d]isothiazoles could potentially be achieved by reacting a derivative of 4-amino-3-methylisothiazole with a thiophene (B33073) precursor bearing appropriate functional groups for cyclization. The amino group can act as a handle to stitch the two heterocyclic rings together.

The following table summarizes potential fused isothiazole derivatives that could be synthesized from 4-amino-3-methylisothiazole precursors:

| Fused Heterocyclic System | Potential Synthetic Precursors from 4-Amino-3-methylisothiazole |

| Isothiazolo[4,5-b]pyridine | 4-Amino-3-methylisothiazole and a β-dicarbonyl compound |

| Isothiazolo[4,3-b]pyridine | 4-Amino-3-methylisothiazole and a suitable pyridine precursor |

| Thieno[3,4-d]isothiazole | 4-Amino-3-methylisothiazole and a functionalized thiophene |

Beyond simple fused systems, 4-N-Boc-amino-3-methylisothiazole can be incorporated into more complex multicyclic and bridged scaffolds. The isothiazole ring can act as a rigid core, while the deprotected amino group provides a point of attachment for building larger molecular frameworks. This is particularly relevant in the design of molecules with specific three-dimensional shapes, which is often a requirement for high-affinity binding to biological targets.

The synthesis of such complex structures would likely involve multi-step sequences, where the isothiazole building block is introduced at a key stage. For example, the amino group could be functionalized with a diene, which could then undergo a Diels-Alder reaction to form a bridged bicyclic system. The versatility of the isothiazole ring allows for further modifications, such as metal-catalyzed cross-coupling reactions at other positions of the ring, to increase molecular complexity.

Role in Medicinal Chemistry Scaffold Design and Peptidomimetic Research

The isothiazole nucleus is a recognized pharmacophore present in a variety of biologically active compounds. medwinpublishers.com The ability to introduce this moiety into larger molecules in a controlled manner makes 4-N-Boc-amino-3-methylisothiazole a highly valuable tool in medicinal chemistry.

Non-natural amino acids are crucial components in the design of novel peptides and peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation and increased receptor selectivity. thieme-connect.com 4-N-Boc-amino-3-methylisothiazole can serve as a precursor for the synthesis of non-natural amino acids where the isothiazole ring functions as a side-chain mimic.

The synthesis would typically involve the deprotection of the Boc group, followed by the introduction of a carboxylic acid functionality. For instance, the free amino group could be used to open a cyclic anhydride, or it could be acylated with a reagent that also contains a masked carboxylic acid. The resulting molecule would be a non-natural amino acid with the 3-methylisothiazole (B110548) group as its side chain. The Boc-protected nitrogen and the newly introduced carboxylic acid would then allow for its incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov

A representative structure of a potential non-natural amino acid derived from 4-amino-3-methylisothiazole is shown below:

| Non-Natural Amino Acid Component | Structure |

| Isothiazole-containing amino acid | A structure where the 4-amino-3-methylisothiazole moiety is attached to the alpha-carbon of an amino acid backbone. |

Once synthesized, these isothiazole-containing non-natural amino acids can be integrated into oligopeptides and peptidomimetics. The isothiazole ring can serve as a bioisostere for naturally occurring aromatic amino acid side chains, such as phenylalanine or tryptophan, potentially leading to altered binding affinities and selectivities for biological targets. The heterocyclic nature of the isothiazole ring can also introduce unique electronic and steric properties that are not present in natural amino acids.

The incorporation of such building blocks into peptide sequences is a well-established strategy to create peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles. The rigidity of the isothiazole ring can also help to constrain the peptide backbone into a specific conformation, which can be advantageous for mimicking the bioactive conformation of a natural peptide. nih.gov

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of large and structurally diverse collections of small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common starting material.

4-N-Boc-amino-3-methylisothiazole is an ideal building block for DOS due to its multiple points of diversification. The Boc-protected amino group can be deprotected and reacted with a wide variety of electrophiles. Furthermore, other positions on the isothiazole ring can be functionalized through methods such as lithiation followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions.

A typical DOS strategy involving this building block could start with the attachment of the isothiazole to a solid support. The Boc group would then be removed, and the free amine could be acylated with a diverse set of carboxylic acids. In a subsequent step, another position on the isothiazole ring could be functionalized, for example, through a Suzuki or Sonogashira coupling reaction with a library of boronic acids or terminal alkynes, respectively. This approach would rapidly generate a large library of compounds with a high degree of structural diversity, which could then be screened for biological activity. The use of functionalized heterocyclic cores like 4-amino-3-methylisothiazole is a key strategy in the construction of modern combinatorial libraries. nih.govnih.gov

Precursor for Advanced Functional Molecules in Materials Science (General Aspects)

The isothiazole heterocyclic system is a crucial building block for creating new materials that exhibit valuable electronic and mechanical properties. medwinpublishers.com The compound 4-N-Boc-amino-3-methylisothiazole, in particular, serves as a significant precursor for the synthesis of advanced functional molecules. Its utility lies in the Boc (tert-butyloxycarbonyl) protecting group, which allows for controlled chemical reactions. This group can be removed under acidic conditions to reveal a reactive primary amine (4-amino-3-methylisothiazole), which can then be strategically incorporated into larger, more complex molecular architectures.

The resulting isothiazole-containing molecules are explored for a variety of applications in materials science, primarily due to the inherent electronic characteristics of the isothiazole ring. researchgate.net Isothiazoles are electron-deficient, meaning they have a tendency to accept electrons. This property is highly desirable in the field of organic electronics, where such materials are used to create semiconductors. rsc.orgresearchgate.net By integrating the 4-amino-3-methylisothiazole core into conjugated polymers or small molecules, researchers can fine-tune the electronic and optical properties of the resulting materials. researchgate.netmdpi.com

The development of these materials is driven by the need for lightweight, flexible, and solution-processable electronic components. Functional molecules derived from isothiazole building blocks are key candidates for applications in:

Organic Field-Effect Transistors (OFETs): These are essential components in flexible displays and electronic paper. researchgate.net

Organic Photovoltaics (OPVs) or Solar Cells: These devices convert sunlight into electricity and benefit from the tunable energy levels of isothiazole-based polymers. rsc.orgnih.gov

Organic Light-Emitting Diodes (OLEDs): Used in modern displays and lighting, the performance of OLEDs can be enhanced by using materials with specific electronic properties derived from heterocyclic compounds like isothiazole. researchgate.net

The general strategy involves reacting the deprotected 4-amino-3-methylisothiazole with other molecular units through processes like condensation or cross-coupling reactions to build up a conjugated backbone. This backbone allows for the delocalization of electrons, which is fundamental to semiconductor behavior. The methyl group at the 3-position of the isothiazole ring can also influence the solubility and molecular packing of the final material, which are critical factors for device performance.

Table 1: Examples of Functional Materials Derived from Thiazole (B1198619)/Isothiazole Building Blocks and Their Applications

| Material Class | Specific Example/Core Structure | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Conjugated Polymers | Thiazolo[5,4-d]thiazole-based copolymers | Electron deficient, high oxidative stability, rigid and planar structure enabling efficient π-π overlap. | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). | rsc.org |

| Conjugated Polymers | Thieno[2′,3′:5,6]benzo[1,2-d:4,3-d′]bisthiazole (TBTz)-based polymers | High backbone order, good solubility, deep HOMO energy levels leading to high open-circuit voltage. | High-efficiency, halogen-free Nonfullerene Organic Solar Cells. | nih.gov |

| Small Molecules | Benzobis(thiadiazole) derivatives | Small reorganization energies for electrons, low LUMO energy levels. | n-type Organic Semiconductors. | acs.org |

| Conjugated Polymers | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and alkylthiazole copolymers | Strong electron-donating properties from DTP, highly planar backbone due to thiazole. | Organic Thermoelectric (OTE) devices. | mdpi.com |

| Coordination Polymers | Iron(III) complexes with 2-amino-4-methylthiazole | Formation of stable polymeric structures with metal centers. | Materials with potential biological or catalytic activity. | researchgate.net |

The research findings indicate that the inclusion of thiazole or isothiazole units into a polymer backbone significantly influences the material's properties. For instance, the nitrogen atom in the thiazole ring can engage in non-covalent interactions that promote a more planar structure, which enhances charge transport between molecules. mdpi.com In the context of solar cells, polymers based on novel thiazole-fused rings have achieved high power conversion efficiencies of nearly 16% while being "halogen-free," which is an important consideration for environmental stability and safety. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to predict the charge transport characteristics of new thiazole-containing molecules, guiding the design of next-generation n-type (electron-transporting) organic semiconductors. acs.org

Future Perspectives and Research Challenges in 4 N Boc Amino 3 Methyl Isothiazole Chemistry

Development of Novel and More Efficient Synthetic Routes with Atom Economy

The synthesis of isothiazole (B42339) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. arkat-usa.org A primary challenge in the chemistry of 4-N-Boc amino-3-methyl isothiazole is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry and atom economy.

Future research will likely focus on catalytic methods that minimize the use of stoichiometric reagents. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to construct the isothiazole ring or introduce substituents. thieme-connect.com Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, will be crucial for improving efficiency and reducing the environmental impact. researchgate.net

Below is a comparative table illustrating a hypothetical shift from a classical to a more modern, atom-economical synthetic approach for this compound.

| Feature | Classical Synthetic Route | Modern Synthetic Route (Hypothetical) |

| Starting Materials | Multi-step synthesis from simple precursors | Readily available, functionalized starting materials |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reagents, safer solvents |

| Number of Steps | Multiple, with isolation of intermediates | Fewer steps, potentially a one-pot synthesis |

| Atom Economy | Lower, with significant byproduct formation | Higher, with minimal waste generation |

| Overall Yield | Moderate | High |

Exploration of Undiscovered Reactivity Pathways for Enhanced Functionalization

The isothiazole ring and the Boc-protected amino group in this compound offer multiple sites for chemical modification. While some reactivity patterns are known, there remains a vast potential for discovering new transformations to create a diverse library of derivatives.

A key area of future research will be the selective C-H functionalization of the isothiazole ring. beilstein-journals.org This would allow for the direct introduction of various functional groups without the need for pre-functionalized starting materials, significantly streamlining the synthetic process. Additionally, exploring the vinylogous reactivity of related heterocyclic systems could open up new avenues for carbon-carbon bond formation. beilstein-journals.org The development of novel catalytic systems will be paramount to achieving high regioselectivity in these transformations.

Integration with Machine Learning and Artificial Intelligence-Driven Retrosynthesis

These computational approaches can sift through vast reaction databases to identify the most promising synthetic strategies based on factors like yield, cost of starting materials, and reaction conditions. synthiaonline.com The integration of machine learning algorithms can also aid in predicting the reactivity of new derivatives, accelerating the discovery of compounds with desired properties. chemrxiv.org

Expansion of Applications as a Key Building Block in Emerging Chemical Fields

Isothiazole derivatives have already found applications as fungicides and in the development of new therapeutic agents. nih.gov The unique structural and electronic properties of this compound make it an attractive building block for a variety of emerging fields.

In medicinal chemistry, this compound could serve as a scaffold for the development of new kinase inhibitors, anti-infective agents, or modulators of protein-protein interactions. nih.gov In materials science, the isothiazole ring could be incorporated into organic electronic materials, such as those used in organic photodiodes (OPDs) or field-effect transistors. nih.gov

| Potential Application Field | Rationale for Using this compound |

| Medicinal Chemistry | The isothiazole core is a known pharmacophore. The amino group allows for derivatization to target specific biological pathways. researchgate.net |

| Agrochemicals | Isothiazoles have proven fungicidal activity. New derivatives could lead to more potent and selective pesticides. nih.gov |

| Materials Science | The planar, electron-rich isothiazole ring can be incorporated into conjugated systems for electronic applications. nih.gov |

| Catalysis | Isothiazole-based ligands can be synthesized to create novel transition-metal catalysts for a range of chemical transformations. thieme-connect.com |

Addressing Scalability and Sustainability in the Synthesis of Derivatives

For any chemical compound to have a real-world impact, its synthesis must be scalable and sustainable. researchgate.net A significant challenge for the future of this compound chemistry will be to develop synthetic protocols that are not only efficient on a laboratory scale but can also be safely and economically scaled up for industrial production.

This will require a focus on green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov The development of continuous flow manufacturing processes for isothiazole derivatives could also offer significant advantages in terms of safety, consistency, and scalability.

Rational Design of Derivatives for Specific Molecular Recognition and Interactions

The ability to design molecules that can bind to specific biological targets with high affinity and selectivity is a cornerstone of modern drug discovery. nih.gov The structure of this compound provides a versatile platform for the rational design of derivatives with tailored molecular recognition properties.

By strategically modifying the substituents on the isothiazole ring and the amino group, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a target protein or nucleic acid. Computational modeling and techniques like molecular docking can be employed to guide the design of these derivatives and predict their binding affinity. jpionline.org

| Structural Modification | Intended Effect on Molecular Recognition |

| Varying substituents at C5 | To probe different binding pockets and enhance selectivity. |

| Modification of the methyl group at C3 | To alter steric bulk and influence binding orientation. |

| Deprotection and derivatization of the amino group | To introduce hydrogen bond donors/acceptors or charged groups for improved target engagement. |

Q & A

What are the optimized synthetic routes for 4-N-Boc amino-3-methyl isothiazole, and how can purity be ensured?

Level: Basic

Answer:

The synthesis of this compound typically involves cycloaddition reactions or condensation techniques to assemble the isothiazole core, followed by Boc protection of the amine group. For example:

- Cycloaddition routes (e.g., using TOSMIC reagents) can construct the isothiazole ring from thiophene or furan precursors under controlled conditions .

- Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine, as described for analogous isothiazole derivatives .

- Purification often involves column chromatography or recrystallization, with final purity verified by HPLC (e.g., >98% purity achieved for similar compounds) .

How does the Boc group influence the stability and reactivity of this compound under different experimental conditions?

Level: Advanced

Answer:

The Boc group serves as a temporary protective moiety for the amine, enhancing stability during synthetic steps while allowing deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane). Key considerations include:

- Thermal stability : The Boc group is stable under neutral or basic conditions but may decompose at high temperatures (>100°C) or in strongly acidic environments .

- Reactivity modulation : Protection of the amine prevents unwanted side reactions (e.g., nucleophilic substitution) during functionalization of the isothiazole ring .

- Deprotection efficiency : Optimization of acid concentration and reaction time is critical to avoid degradation of the isothiazole core, as observed in studies on similar heterocycles .

What spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

Level: Basic

Answer:

A multi-technique approach is recommended:

- H and C NMR : Identifies key functional groups (e.g., Boc tert-butyl signals at ~1.4 ppm) and confirms regiochemistry of substituents on the isothiazole ring .

- ESI-MS : Validates molecular weight and detects impurities (e.g., residual solvents or incomplete Boc protection) .

- HPLC : Quantifies purity and monitors degradation products under stress conditions (e.g., hydrolysis at elevated pH) .

- FT-IR : Confirms the presence of Boc carbonyl stretches (~1680–1720 cm) and amine N-H bonds post-deprotection .

How can computational methods predict the biological activity of this compound derivatives?

Level: Advanced

Answer:

Density Functional Theory (DFT) and molecular docking are pivotal for predicting bioactivity:

- DFT calculations optimize molecular geometry, compute electrostatic potentials, and predict reactivity (e.g., nucleophilic sites on the isothiazole ring) .

- Docking studies (using software like AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors), as demonstrated for isothiazole-based antipsychotics and antimicrobials .

- QSAR models correlate structural features (e.g., substituent electronegativity) with activity data from analogous compounds, guiding rational design .

What challenges arise in the regioselective functionalization of the isothiazole ring in this compound, and how can they be mitigated?

Level: Advanced

Answer:

Regioselectivity challenges stem from the electronic asymmetry of the isothiazole ring and competing reaction pathways:

- Electrophilic substitution : The 5-position is more reactive due to electron-donating effects of the Boc-protected amine. Directed metalation (e.g., using LDA) can enhance selectivity at the 4-position .

- Cross-coupling reactions : Suzuki-Miyaura couplings require careful ligand selection (e.g., SPhos) to avoid homocoupling byproducts, as shown in studies on 5-bromo-isothiazole derivatives .

- Protection strategies : Temporary masking of reactive sites (e.g., silyl protection of hydroxyl groups) improves selectivity during multi-step syntheses .

How does the steric and electronic environment of this compound affect its coordination chemistry in metal complexation studies?

Level: Advanced

Answer:

The isothiazole ring acts as a π-accepting ligand , with coordination behavior influenced by:

- Steric effects : The 3-methyl group hinders axial coordination, favoring planar complexes with transition metals (e.g., Cu or Pd) .

- Electronic effects : The Boc group withdraws electron density from the ring, enhancing metal-binding affinity at the sulfur atom, as observed in studies on isothiazole-based catalysts .

- Spectroscopic validation : X-ray crystallography and EPR spectroscopy confirm binding modes and oxidation states in metal complexes .

What strategies are effective for resolving enantiomers of chiral this compound derivatives?

Level: Advanced

Answer:

Chiral chromatography (e.g., using Chiralpak IA columns) and kinetic resolution are commonly employed:

- Chromatographic separation : Achieves baseline resolution for analogs with enantiomeric excess >99%, as demonstrated for thiazole-containing pharmaceuticals .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer, leaving the other intact .

- Circular Dichroism (CD) : Monitors enantiopurity and assigns absolute configuration via Cotton effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.